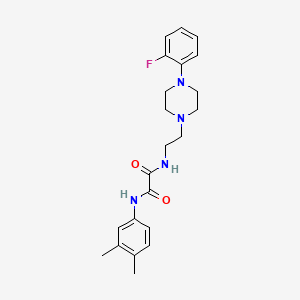![molecular formula C10H13ClF3NO B2782230 2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone CAS No. 2418669-47-1](/img/structure/B2782230.png)
2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone is a chemical compound that belongs to the class of spirocyclic ketones. This compound has gained significant attention in scientific research due to its potential applications in various fields.4]octan-6-yl]ethanone.
Scientific Research Applications
2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent antitumor activity against various cancer cell lines. Additionally, this compound has also shown promising results in the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone is not yet fully understood. However, it has been reported that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound also exhibits neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the formation of beta-amyloid plaques, which are the hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound also exhibits anti-inflammatory and antioxidant effects by reducing the production of pro-inflammatory cytokines and reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone in lab experiments is its potent biological activity. This compound exhibits potent antitumor and neuroprotective effects, making it an ideal candidate for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to work with.
Future Directions
There are several future directions for the research on 2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone. One of the significant areas of research is to understand the mechanism of action of this compound fully. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases, such as cancer and Alzheimer's disease. Moreover, there is a need to develop more efficient and scalable synthesis methods for this compound to facilitate its use in drug discovery and development.
Conclusion
2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone is a chemical compound with significant potential in various fields of scientific research. This compound exhibits potent antitumor and neuroprotective effects, making it an ideal candidate for drug discovery and development. The synthesis of this compound involves the reaction of 6-azaspiro[3.4]octan-6-amine with 2-chloroacetyl chloride in the presence of a base. However, the mechanism of action of this compound is not yet fully understood, and further studies are needed to explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone involves the reaction of 6-azaspiro[3.4]octan-6-amine with 2-chloroacetyl chloride in the presence of a base. The reaction results in the formation of the desired compound with a yield of around 60-70%.
properties
IUPAC Name |
2-chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClF3NO/c11-5-8(16)15-6-9(2-1-3-9)4-7(15)10(12,13)14/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYFGWUCJIARKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(N(C2)C(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[2-(methylcarbamoyl)thiophen-3-yl]carbamate](/img/structure/B2782149.png)
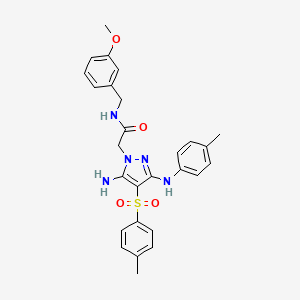
![Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate](/img/structure/B2782153.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2782154.png)
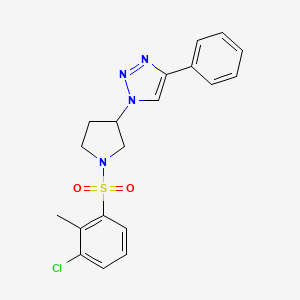
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2782158.png)
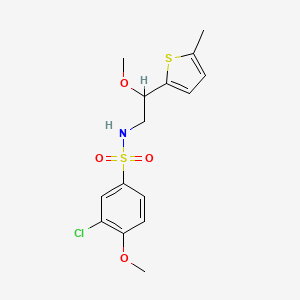
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2782160.png)
![N-(3-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2782161.png)
![(1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2782164.png)
![N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2782165.png)
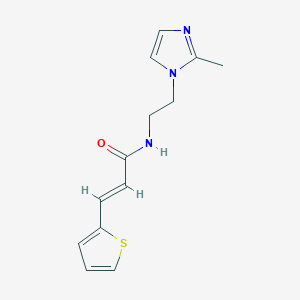
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2782168.png)
